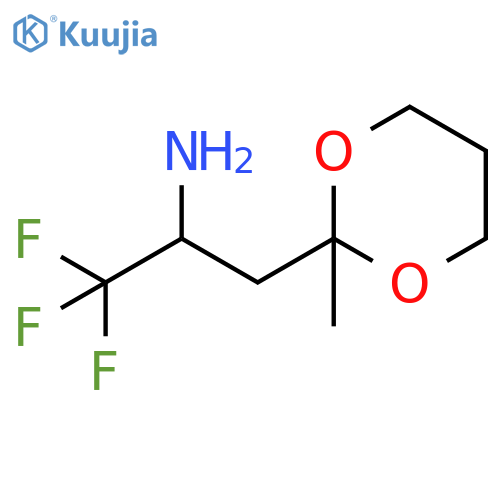Cas no 863982-60-9 (1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine)
1,1,1-トリフルオロ-3-(2-メチル-1,3-ジオキサン-2-イル)プロパン-2-アミンは、フッ素原子と1,3-ジオキサン環を有する特異なアミン化合物です。その分子構造により、高い安定性と反応性を兼ね備えており、医農薬中間体や機能性材料の合成において有用なビルディングブロックとして活用されます。特に、トリフルオロメチル基の電子求引性と1,3-ジオキサン環の立体保護効果が相乗的に働き、選択的な反応制御が可能です。有機溶媒への溶解性が良好で、官能基変換の幅広い適応性を示す点が特徴です。

863982-60-9 structure
商品名:1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine
CAS番号:863982-60-9
MF:C8H14F3NO2
メガワット:213.197473049164
MDL:MFCD24626698
CID:5249191
1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane-2-ethanamine, 2-methyl-α-(trifluoromethyl)-
- 1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine
-
- MDL: MFCD24626698
- インチ: 1S/C8H14F3NO2/c1-7(13-3-2-4-14-7)5-6(12)8(9,10)11/h6H,2-5,12H2,1H3
- InChIKey: QDYJCSPZDOHOIG-UHFFFAOYSA-N
- ほほえんだ: O1CCCOC1(C)CC(C(F)(F)F)N
じっけんとくせい
- 密度みつど: 1.174±0.06 g/cm3(Predicted)
- ふってん: 238.7±35.0 °C(Predicted)
- 酸性度係数(pKa): 5.59±0.50(Predicted)
1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263759-1.0g |
1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine |
863982-60-9 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-263759-1g |
1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine |
863982-60-9 | 1g |
$0.0 | 2023-09-14 |
1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
863982-60-9 (1,1,1-trifluoro-3-(2-methyl-1,3-dioxan-2-yl)propan-2-amine) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
